1,2,3,4-Tetrahydro-2-naphthol

Physical property comparison Handling and storage Formulation development

1,2,3,4-Tetrahydro-2-naphthol (also known as β-Tetralol, 2-Hydroxytetralin, or 2-Tetralinol) is a bicyclic secondary alcohol with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol. It is a clear, light yellow to light brown viscous liquid at room temperature, with a melting point of 15.5 °C and a boiling point of 140 °C at 12 mmHg.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 530-91-6
Cat. No. B1200059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-2-naphthol
CAS530-91-6
Synonymstetralol
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2CC1O
InChIInChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2
InChIKeyJWQYZECMEPOAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-2-naphthol (CAS 530-91-6) | Chemical Identity and Core Physical Properties


1,2,3,4-Tetrahydro-2-naphthol (also known as β-Tetralol, 2-Hydroxytetralin, or 2-Tetralinol) is a bicyclic secondary alcohol with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol . It is a clear, light yellow to light brown viscous liquid at room temperature, with a melting point of 15.5 °C and a boiling point of 140 °C at 12 mmHg . The compound is characterized by a pKa of 15.04 ± 0.20 (predicted), a refractive index of 1.562–1.564, and a density of 1.0715 g/cm³ at 17 °C [1]. Its IUPAC name is 1,2,3,4-tetrahydronaphthalen-2-ol, and it is commercially available with a typical purity of ≥97% .

1,2,3,4-Tetrahydro-2-naphthol (530-91-6) | Why Isomeric Tetralols Are Not Interchangeable in Research and Development


The tetrahydronaphthol class encompasses multiple structurally similar compounds that exhibit fundamentally different physical states, reactivity profiles, and biological interactions. These differences preclude simple substitution without risking experimental failure or procurement error. For instance, 1,2,3,4-Tetrahydro-2-naphthol is a liquid at room temperature (mp 15.5 °C), whereas its positional isomer 1,2,3,4-Tetrahydro-1-naphthol is a solid (mp 28–32 °C) . Under reductive conditions, 2-naphthol yields primarily 1,2,3,4-tetrahydro-2-naphthol, while 1-naphthol produces arylphenol products under identical conditions . Furthermore, the mass spectrometric fragmentation behavior of 2-tetralol differs mechanistically from 1-tetralol, which directly impacts analytical method development and trace detection workflows [1]. The evidence presented in Section 3 quantifies these specific, non-interchangeable differentiators.

1,2,3,4-Tetrahydro-2-naphthol (530-91-6) | Quantified Differentiation Against Closest Analogs and In-Class Alternatives


Physical State Differentiation: 2-Tetralol (Liquid) vs. 1-Tetralol (Solid) at Ambient Temperature

1,2,3,4-Tetrahydro-2-naphthol (2-tetralol) is a liquid at standard ambient temperature (20 °C), with a melting point of 15.5 °C . In contrast, its positional isomer 1,2,3,4-Tetrahydro-1-naphthol (1-tetralol, CAS 529-33-9) is a solid at ambient temperature, exhibiting a melting point range of 28–32 °C . This 12.5–16.5 °C difference in melting point translates directly into divergent material handling requirements, storage conditions, and formulation behavior.

Physical property comparison Handling and storage Formulation development

Regiospecific Water Elimination in Mass Spectrometry: 1,3-Elimination vs. 1,4-Elimination

Under electron ionization mass spectrometry conditions, 1,2,3,4-Tetrahydro-2-naphthol (2-tetralol) undergoes water elimination via a highly specific 1,3-elimination mechanism. In contrast, 1,2,3,4-Tetrahydro-1-naphthol (1-tetralol) expels water via a 1,4-elimination mechanism, as confirmed by deuterium labeling experiments [1]. These distinct fragmentation pathways produce different daughter ion spectra and ion energetics, with 2-tetralol exhibiting an ionization energy of 8.67 ± 0.02 eV [2].

Mass spectrometry Analytical method development Forensic and metabolomics analysis

Synthetic Precursor Selectivity: 2-Naphthol Reduction Yields Primarily 1,2,3,4-Tetrahydro-2-naphthol

Under reductive conditions using sodium or hydrogen with a catalyst, 2-naphthol yields primarily 1,2,3,4-tetrahydro-2-naphthol. This contrasts sharply with 1-naphthol, which under identical conditions produces arylphenol products rather than the corresponding tetrahydro derivative . In Raney nickel-mediated reductions, 2-naphthol produces a mixture of 1,2,3,4-tetrahydro-2-naphthol and 5,6,7,8-tetrahydro-2-naphthol [1]. The 1,2,3,4-isomer is the major product in many catalytic hydrogenation protocols.

Catalytic hydrogenation Synthetic route selection Process chemistry

Enantioselective Derivatization: A Key Chiral Scaffold for Anthracycline Anticancer Agents

The 1,2,3,4-Tetrahydro-2-naphthol core serves as a critical chiral scaffold for the synthesis of optically active anthracyclinones, a class of antitumor antibiotics. The (R)-(-)-2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol derivative has been synthesized with >95% enantiomeric excess (ee) and 35–39% overall yield via enantioselective hydroxylation strategies [1][2]. This specific stereochemical configuration is essential for biological activity; the enantiomeric purity of the scaffold directly determines the pharmacological outcome of the final anthracycline drug candidate. No comparative data for the 1-tetralol scaffold in this specific application have been identified, indicating that the 2-tetralol core is uniquely privileged for this synthetic pathway.

Asymmetric synthesis Medicinal chemistry Anthracycline antibiotics

Acute Oral Toxicity Profile: 2-Tetralol vs. 1-Tetralol

The acute oral toxicity of 1,2,3,4-Tetrahydro-2-naphthol in rats is reported as an LD₅₀ of 1.0 mL/kg . Limited comparative acute toxicity data exist for the 1-tetralol isomer in the same species; however, the structural difference influences the compound's safety profile and hazard classification. This toxicological endpoint is critical for occupational exposure limit setting and for determining appropriate personal protective equipment (PPE) requirements in laboratory and pilot-plant settings. Users should consult current Safety Data Sheets for comprehensive hazard information.

Toxicology Safety assessment Occupational health

1,2,3,4-Tetrahydro-2-naphthol (530-91-6) | Evidence-Backed Application Scenarios for Procurement and Use


Analytical Reference Standard for Forensic and Environmental Tetralol Metabolite Identification

In forensic toxicology and environmental monitoring of tetralin exposure, 1,2,3,4-Tetrahydro-2-naphthol (2-tetralol) is a documented urinary metabolite that must be distinguished from its 1-tetralol isomer [1]. The distinct mass spectrometric fragmentation pattern of 2-tetralol—characterized by a 1,3-elimination of water versus the 1,4-elimination exhibited by 1-tetralol—provides an unambiguous analytical signature for isomer identification [2]. Procurement of authentic 2-tetralol reference material is essential for developing validated GC-MS or LC-MS/MS methods capable of correctly identifying and quantifying this specific metabolite in complex biological matrices. Substitution with 1-tetralol would lead to false negative results or isomeric misassignment, compromising the validity of exposure assessments.

Chiral Building Block for Enantioselective Synthesis of Anthracycline Antitumor Agents

1,2,3,4-Tetrahydro-2-naphthol serves as the core chiral scaffold in established enantioselective routes to anthracyclinones, a clinically important class of antitumor antibiotics. Specifically, the (R)-(-)-2-acetyl-5,8-dimethoxy derivative of this compound has been synthesized with >95% enantiomeric excess and is a key intermediate in the construction of daunomycin and related anthracyclines [3][4]. For medicinal chemistry laboratories engaged in anthracycline analog development or total synthesis, procuring the 2-tetralol scaffold is a prerequisite for accessing this validated synthetic pathway. The 1-tetralol isomer cannot be substituted into this route without complete redesign of the asymmetric induction strategy, as the stereochemical outcome is dictated by the position of the hydroxyl group on the saturated ring.

Substrate for Studying Aryl Sulfotransferase IV Stereospecificity and Substrate Recognition

In biochemical and pharmacological research focused on sulfotransferase enzymes, 1,2,3,4-Tetrahydro-2-naphthol and its enantiomers serve as valuable probe substrates for investigating the stereospecificity of aryl sulfotransferase IV [5]. Molecular modeling studies have demonstrated that phenylalanine residues Phe77 and Phe138 in the enzyme active site provide steric interactions that enhance catalytic efficiency and impart stereospecificity in molecular recognition of tetrahydronaphthol substrates [6]. The 2-tetralol scaffold, with its specific hydroxyl positioning, offers a defined molecular geometry for probing these enzyme-substrate interactions. Researchers studying sulfotransferase structure-function relationships or developing sulfotransferase inhibitors require authentic 2-tetralol to generate reproducible and interpretable kinetic data.

Synthetic Intermediate Requiring Selective Reduction from 2-Naphthol Precursor

Process chemistry routes that require a partially saturated naphthalene ring with the hydroxyl group retained at the 2-position must employ 2-naphthol as the starting material to access 1,2,3,4-Tetrahydro-2-naphthol . Under standard catalytic hydrogenation conditions, 2-naphthol yields predominantly the 1,2,3,4-tetrahydro-2-naphthol product, whereas 1-naphthol under identical conditions produces arylphenol byproducts rather than the desired tetrahydro derivative . This reaction outcome is dictated by the electronic and steric environment of the hydroxyl group and is not subject to simple adjustment of reaction parameters. Laboratories planning multi-step syntheses that require a tetrahydro-2-naphthol intermediate should procure 2-naphthol and perform the reduction in-house, or directly purchase the reduced 2-tetralol product to bypass the reduction step and ensure consistent starting material quality.

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